Azenosertib is a novel, selective, and orally bioavailable inhibitor of the WEE1 kinase, currently under investigation for its therapeutic potential in various cancers, particularly advanced solid tumors and hematologic malignancies. Developed by Zentalis Pharmaceuticals, Azenosertib is designed to target the DNA damage response pathway by inhibiting the WEE1 protein, which plays a crucial role in regulating cell cycle checkpoints. This inhibition allows for the progression of cells with damaged DNA, ultimately leading to increased genomic instability and cancer cell death .
The compound was initially developed by Zentalis Pharmaceuticals, which continues to conduct extensive clinical trials to evaluate its efficacy and safety across multiple cancer types. The drug has been designated as an orphan drug in the United States, indicating its potential use for rare diseases, including osteosarcoma .
The synthesis of Azenosertib involves multi-step organic reactions that incorporate various chemical transformations. While specific synthetic pathways are proprietary to Zentalis Pharmaceuticals, it generally includes steps such as:
Azenosertib has a molecular formula of and a molecular weight of approximately 526.645 g/mol. The structure features several key components:
The InChIKey for Azenosertib is OXTSYWDBUVRXFF-GDLZYMKVSA-N, which can be used for database searches related to its chemical properties .
Azenosertib primarily acts through its interaction with the WEE1 kinase. The inhibition of WEE1 leads to:
The compound's activity is characterized by its ability to induce apoptosis in cancer cells through mechanisms that involve increased levels of DNA damage markers such as phosphorylated histone H2AX (γH2AX) and p53 activation .
Azenosertib's mechanism involves selectively inhibiting WEE1 kinase activity. By doing so, it allows cells with damaged DNA to proceed through the cell cycle without adequate repair mechanisms in place:
This mechanism underlies its potential effectiveness when used alone or in combination with other therapies such as topoisomerase inhibitors .
Relevant data suggest that Azenosertib has favorable pharmacokinetic properties that support its use as an oral therapeutic agent .
Azenosertib is being evaluated for its effectiveness in treating various cancers, including:
Clinical trials have shown promising results regarding its safety profile and anti-tumor activity, both as a monotherapy and in combination with other chemotherapeutic agents .
Azenosertib (ZN-c3) is a potent and selective small-molecule inhibitor of WEE1 kinase, a master regulator of cell cycle progression. WEE1 phosphorylates cyclin-dependent kinases CDK1 and CDK2 at tyrosine residue 15 (Tyr15), imposing a critical brake on cell cycle transitions. This phosphorylation prevents premature entry into mitosis (G2/M checkpoint) and regulates S-phase progression by controlling replication origin firing [7] [9]. By binding to WEE1's ATP-binding pocket, azenosertib ablates inhibitory phosphorylation of CDK1/2, forcing cells with DNA damage to bypass checkpoint controls. This mechanism is particularly detrimental to cancer cells, which often exhibit compromised G1/S checkpoints due to TP53 mutations, leaving them reliant on G2/M arrest for DNA repair [9] [4].
Azenosertib’s selectivity profile distinguishes it from earlier WEE1 inhibitors. Preclinical studies confirm minimal off-target activity against structurally related kinases like PKMYT1 or PLK1, which historically contributed to toxicity issues (e.g., bone marrow suppression) with first-generation inhibitors like adavosertib [7]. This selectivity enables more precise targeting of the WEE1-dependent checkpoint dysregulation.
Table 1: Key Functional Consequences of WEE1 Inhibition by Azenosertib
Cell Cycle Phase | WEE1 Function | Azenosertib Effect | ||
---|---|---|---|---|
S Phase | Suppresses replication origin firing via CDK2-Tyr15 phosphorylation | Unscheduled origin firing → replication stress | ||
G2 Phase | Blocks CDK1/Cyclin B activation (G2/M checkpoint) | Premature mitotic entry with unrepaired DNA | ||
M Phase | Indirectly regulates mitotic progression | Mitotic catastrophe → apoptosis |
Oncogenic drivers like KRAS mutations induce intrinsic replication stress (RS) by deregulating nucleotide metabolism and accelerating cell cycle progression. Azenosertib exacerbates this vulnerability by disrupting replication fork stability. By allowing unscheduled CDK2 activation, azenosertib promotes aberrant firing of replication origins, depleting nucleotide pools and generating excessive single-stranded DNA (ssDNA) gaps. This overwhelms the replication stress response machinery, leading to collapsed forks and double-strand breaks (DSBs) [1] [3] [9].
In KRASG12C-mutant models, azenosertib synergizes with KRAS inhibitors (sotorasib/adagrasib) to amplify RS. Preclinical data show:
Cells with RS bypass the G2/M checkpoint due to WEE1 inhibition and enter mitosis with unresolved DNA damage. This triggers mitotic catastrophe—a lethal process characterized by micronuclei formation, chromosome missegregation, and caspase activation [9] [4].
Table 2: Preclinical Evidence of Azenosertib-Induced Replication Stress Across Tumor Types
Tumor Model | Combination Agent | Synergy Metric | Key Biomarker Changes |
---|---|---|---|
NSCLC (H358) | Sotorasib | CI = 0.3 (strong synergy) | ↑γH2AX, ↑cleaved caspase-3 |
PDAC (MIA PaCa-2) | Adagrasib | Tumor regression >80% | ↑p-RPA32, ↓BRCA1 foci |
CRC (SW837) | Sotorasib | >90% growth inhibition (3D spheroids) | ↑CHK1 phosphorylation, ↑aneuploidy |
CI = Combination Index; CI <1 indicates synergy [1] [3] [5]
Azenosertib’s core mechanism involves deregulating CDK1/CDK2 activity by blocking their inhibitory phosphorylation. WEE1 phosphorylates CDK1 at Tyr15 and CDK2 at Tyr15, while the phosphatase CDC25 counteracts this inhibition. Azenosertib disrupts this balance, causing:
This dual dysregulation creates a "CDK hyperactivation storm" that depletes replication resources. CDK2-driven origin firing consumes dNTPs and replication factors, while CDK1 activation forces mitotic entry with under-replicated DNA. Notably, cancer cells with CCNE1 amplification (Cyclin E1 overexpression) exhibit heightened sensitivity to this effect due to pre-existing CDK2 hyperactivity [9] [7].
Biochemical assays confirm azenosertib reduces CDK1-Tyr15 phosphorylation by >80% within 6 hours, correlating with mitotic aberrations (e.g., multipolar spindles) within 24 hours [9].
Azenosertib intersects with DDR pathways through synthetic lethality and chemo/radiosensitization:
Synthetic Lethality with HR Deficiency: Homologous recombination (HR)-deficient cells (e.g., BRCA1/2-mutant) rely on WEE1-mediated fork stabilization. Azenosertib inhibits fork protection, leading to MUS81 endonuclease-mediated cleavage of stalled forks. This converts single-strand lesions into catastrophic DSBs in HR-deficient backgrounds [9] [4].
ATR/CHK1 Pathway Crosstalk: WEE1 operates downstream of the ATR-CHK1 axis. Azenosertib combined with ATR inhibitors (e.g., berzosertib) ablates compensatory G2/M arrest, increasing DNA damage burden. In TP53-mutant tumors, this combination forces cells into mitosis with unrepaired damage [2] [4].
Chemotherapy Potentiation: Azenosertib prevents chemotherapy-induced DNA damage repair by abrogating damage-induced cell cycle arrests. Gemcitabine and platinum agents increase RS, which azenosertib exacerbates by disabling the intra-S and G2/M checkpoints [4] [9].
Table 3: Azenosertib DDR Interaction Mechanisms and Predictive Biomarkers
DDR Context | Interaction Mechanism | Predictive Biomarkers | ||
---|---|---|---|---|
HR Deficiency | MUS81-mediated fork collapse; PARP inhibitor synergy | BRCA1/2 mutations; RAD51 foci deficiency | ||
Replication Stress | Exhaustion of RPA/ATR-mediated fork protection | Cyclin E1 overexpression; p53 loss; KRAS mutations | ||
ATR/CHK1 Inhibition | Dual checkpoint ablation; mitotic catastrophe | High baseline p-CHK1; TP53 mutations |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5